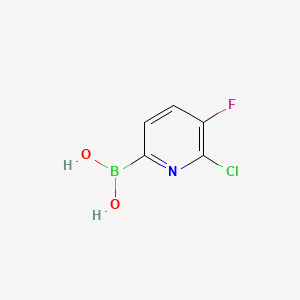
(6-Chloro-5-fluoropyridin-2-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-(6-Chloro-5-fluoro-2-pyridinyl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with chlorine and fluorine atoms. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 6-chloro-5-fluoro-2-pyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of B-(6-Chloro-5-fluoro-2-pyridinyl)boronic acid with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic esters or reduction to yield different boronic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Organic solvents such as toluene or water are often employed.
Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
科学的研究の応用
Chemistry: B-(6-Chloro-5-fluoro-2-pyridinyl)boronic acid is widely used in the synthesis of biaryls through cross-coupling reactions. These biaryls are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials.
Biology: The compound is used in the development of fluorescent probes and biological imaging agents due to its ability to form stable complexes with various biomolecules.
Medicine: It plays a role in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is utilized in the manufacturing of electronic materials and organic light-emitting diodes (OLEDs).
作用機序
The mechanism by which B-(6-Chloro-5-fluoro-2-pyridinyl)boronic acid exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid forms a complex with a palladium catalyst, which then facilitates the coupling with an aryl halide to form a biaryl product. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes.
類似化合物との比較
B-(6-Chloro-5-fluoro-3-pyridinyl)boronic acid: Similar structure but different position of substituents on the pyridine ring.
B-(2-Chloro-5-fluoro-3-pyridinyl)boronic acid: Another positional isomer with chlorine and fluorine on the pyridine ring.
Uniqueness: B-(6-Chloro-5-fluoro-2-pyridinyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis.
特性
分子式 |
C5H4BClFNO2 |
|---|---|
分子量 |
175.35 g/mol |
IUPAC名 |
(6-chloro-5-fluoropyridin-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2,10-11H |
InChIキー |
QCUOVBZMWCXAOI-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC(=C(C=C1)F)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



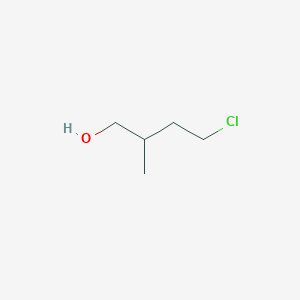

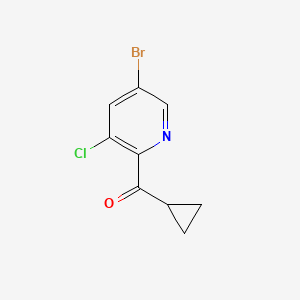
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15363524.png)
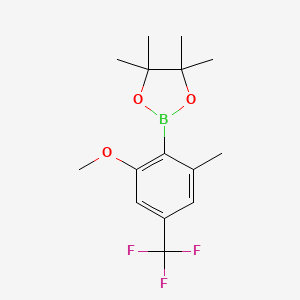
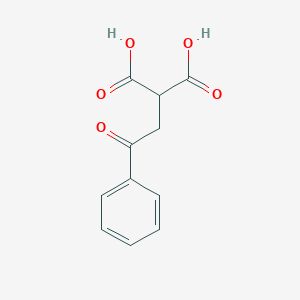
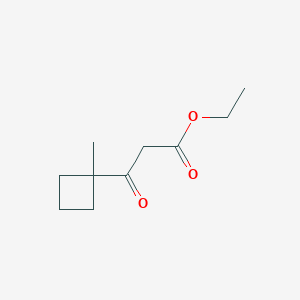
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)
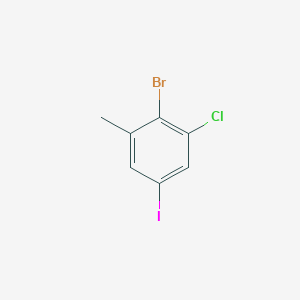
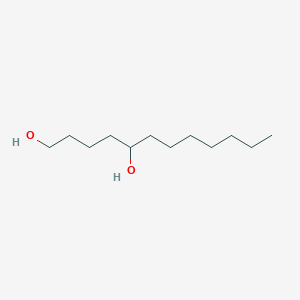
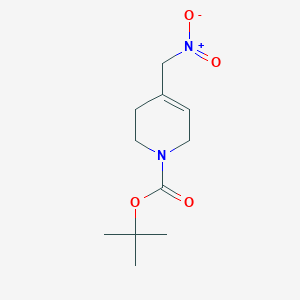
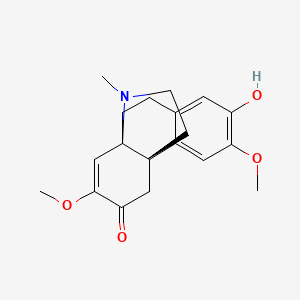
![Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)
